molecular formula C11H8ClNO4 B2985595 3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid CAS No. 1897191-49-9

3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B2985595
CAS No.: 1897191-49-9
M. Wt: 253.64
InChI Key: BHZXAFMZLYYMMJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to an oxazole ring The carboxylic acid group is located at the 5-position of the oxazole ring

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress or inflammation.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement is H302, indicating that it is harmful if swallowed . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Mechanism of Action

Target of Action

A structurally similar compound, pilaralisib, selectively inhibits the activity ofphosphoinositide-3 kinase (PI3K) . PI3K is a key enzyme in cell signaling, playing a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Mode of Action

Drawing parallels from pilaralisib, it can be inferred that the compound might interact with its target by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition could lead to a decrease in the downstream signaling pathways regulated by the enzyme, resulting in altered cellular functions.

Biochemical Pathways

Inhibition of PI3K could therefore impact these pathways, leading to potential anti-proliferative and pro-apoptotic effects .

Pharmacokinetics

Pilaralisib, a structurally similar compound, is mentioned as being orally available , suggesting that this compound might also have good oral bioavailability

Result of Action

Based on the potential inhibition of pi3k, it can be inferred that the compound might have anti-proliferative and pro-apoptotic effects on cells . This could potentially slow tumor growth or even cause tumor shrinkage in various cancer models.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro substituent or to reduce the carboxylic acid group to an alcohol.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of the oxazole ring and carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c1-16-6-2-3-8(12)7(4-6)9-5-10(11(14)15)17-13-9/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZXAFMZLYYMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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